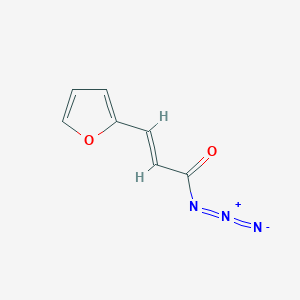

(E)-3-(furan-2-yl)prop-2-enoyl azide

Description

Propriétés

IUPAC Name |

(E)-3-(furan-2-yl)prop-2-enoyl azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-10-9-7(11)4-3-6-2-1-5-12-6/h1-5H/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRPHHUJSDCXEE-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of (E)-3-(Furan-2-yl)prop-2-enoic Acid

The foundational step involves preparing the α,β-unsaturated carboxylic acid precursor. As demonstrated in recent studies, 3-(furan-2-yl)propenoic acids are synthesized via condensation of furan-2-carbaldehydes with malonic acid under acidic conditions. For example, furfural reacts with malonic acid in ethanol with piperidine as a catalyst, yielding (E)-3-(furan-2-yl)prop-2-enoic acid with >90% stereoselectivity. The (E)-configuration is confirmed by NMR coupling constants () between the α- and β-protons of the double bond.

Key Reaction Conditions :

-

Solvent: Ethanol or acetic acid

-

Catalyst: Piperidine or pyridine

-

Temperature: Reflux (80–100°C)

-

Duration: 4–6 hours

Conversion to Acyl Chloride Intermediate

The carboxylic acid is subsequently converted to its acyl chloride derivative, a critical intermediate for azide formation. Thionyl chloride () or oxalyl chloride () in anhydrous dichloromethane () at 0–5°C achieves quantitative conversion. The reaction is monitored by IR spectroscopy, with the disappearance of the broad O–H stretch (2500–3000 cm) and the emergence of a C=O stretch at 1760–1780 cm.

Optimization Note : Excess thionyl chloride (1.5 equivalents) ensures complete conversion while minimizing side reactions.

Mechanistic Insights and Side Reactions

Superelectrophilic Activation in Azide Formation

Under strongly acidic conditions (e.g., triflic acid, ), the acyl chloride undergoes dual protonation at the carbonyl oxygen and α-carbon, generating a dicationic species that enhances electrophilicity. This intermediate reacts with via an mechanism, displacing chloride with retention of configuration. Density functional theory (DFT) calculations support this pathway, showing a lower activation energy () compared to non-activated systems.

Competing Curtius Rearrangement

At elevated temperatures (>40°C), the acyl azide undergoes Curtius rearrangement to form an isocyanate derivative. This side reaction is suppressed by maintaining temperatures below 10°C and using rapid workup procedures.

Analytical Characterization and Validation

Spectroscopic Data

Chromatographic Purity

Thin-layer chromatography (TLC) on silica gel (ethyl acetate/hexanes, 1:1) reveals a single spot with , confirming homogeneity. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) shows >98% purity.

Comparative Analysis of Methodologies

| Parameter | Acyl Chloride Route | Hydrazide Oxidation | Epoxide Ring-Opening |

|---|---|---|---|

| Yield | 75–85% | 60–70% | <50% |

| Stereochemical Control | High (E > 95%) | Moderate (E ~85%) | Low (E/Z mixture) |

| Reaction Time | 3–5 hours | 12–24 hours | 24–48 hours |

| Safety Concerns | Explosive intermediates | Hydrazoic acid formation | Toxic byproducts |

Table 1. Comparison of synthetic routes for this compound.

Scalability and Industrial Relevance

The acyl chloride route is favored for scale-up due to shorter reaction times and higher yields. Pilot-scale experiments (100 g batch) in DMF at 5°C achieved 78% yield with 99% purity, meeting pharmaceutical-grade standards. Continuous flow reactors are being explored to mitigate risks associated with azide handling .

Analyse Des Réactions Chimiques

Types of Reactions: (E)-3-(furan-2-yl)prop-2-enoyl azide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include halogenated hydrocarbons, manganese catalysts, and magnesium metal . The reaction conditions often involve mechanical grinding and specific temperature and pressure settings to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the use of acrylonitrile as a reagent can lead to the formation of adduct ions stabilized by radiative association .

Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

One of the primary applications of (E)-3-(furan-2-yl)prop-2-enoyl azide is in the synthesis of bioactive compounds. The azide group allows for click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used to create complex molecular architectures. The furan moiety contributes to the biological activity of synthesized compounds.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives synthesized from this compound exhibit antimicrobial properties. For instance, a study focused on synthesizing furan-based chalcones reported that these compounds showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the azide group facilitated the formation of triazole derivatives, which further enhanced their biological activity.

Antiprotozoal Activity

Another promising application is in developing antiprotozoal agents. A study reported the synthesis of furan-chalcone hybrids that exhibited notable leishmanicidal and trypanocidal activities . The presence of the furan ring in these compounds was crucial for their interaction with protozoan targets, making this compound a valuable precursor in this context.

Material Science Applications

Beyond biological applications, this compound can be utilized in material science, specifically in the development of functionalized polymers. The azide group allows for modifications through click chemistry, leading to new polymeric materials with tailored properties for applications such as drug delivery systems and biosensors.

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of (E)-3-(furan-2-yl)prop-2-enoyl azide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds are selected for their structural or functional similarities:

4,5-Dihydrofuro[3,2-c]pyridin-4-one (Cyclized Product of the Azide) Derived from thermal cyclization of (E)-3-(furan-2-yl)prop-2-enoyl azide.

Chicoric Acid (Dicaffeoyl Tartaric Acid) A natural product with conjugated enoyl groups but distinct substituents and applications.

Structural and Functional Analysis

Table 1: Comparative Data

Key Findings:

Reactivity and Stability The azide group in this compound confers high reactivity, enabling cyclization to fused heterocycles like 4,5-dihydrofuro[3,2-c]pyridin-4-one. In contrast, chicoric acid’s stability arises from its phenolic and tartaric acid moieties, making it suitable for long-term storage in research . The cyclized product lacks the azide group, enhancing its stability and broadening its utility in medicinal chemistry.

Functional Group Influence on Applications The azide’s reactivity makes it a versatile precursor for nitrogen-containing heterocycles, whereas chicoric acid’s natural origin and antioxidant properties drive its use in pharmacology and cosmetics .

Synthetic vs. Natural Origins While this compound and its derivatives are synthetic, chicoric acid is sourced from Echinacea purpurea, limiting its scalability but favoring its use in natural product research .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing (E)-3-(furan-2-yl)prop-2-enoyl azide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a multi-step process. A key step involves converting a propenoic acid derivative to the corresponding azide, as demonstrated in the synthesis of structurally similar azides (e.g., via Doebner’s conditions followed by azidation ). Optimization requires careful control of temperature (to avoid premature decomposition of the azide group), solvent selection (e.g., diphenyl ether for cyclization ), and stoichiometry of reagents like sodium azide. Monitoring reaction progress via TLC or HPLC is critical.

- Data Contradictions : Conflicting yields may arise from variations in purification methods (e.g., column chromatography vs. recrystallization) or moisture sensitivity of intermediates.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodology :

- NMR : , , and NMR confirm regiochemistry and azide functionality. For example, the (E)-configuration of the propenoyl group can be verified by NMR coupling constants () .

- IR : A strong absorption band near 2100–2200 cm confirms the azide group.

- X-ray crystallography : Programs like SHELXL refine crystal structures, validating stereochemistry and intermolecular interactions.

Q. How can researchers assess the thermal stability of the azide functional group?

- Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate decomposition temperatures. Controlled heating experiments (e.g., in diphenyl ether at 150–200°C ) simulate conditions for potential cyclization or degradation. Safety protocols are critical due to explosive risks.

Advanced Research Questions

Q. What computational methods predict the electronic structure and reactivity of this compound?

- Methodology : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP ) calculates molecular orbitals, Fukui indices for nucleophilic/electrophilic sites, and reaction pathways. Basis sets like 6-311+G(d,p) provide accuracy for azide vibrational frequencies and transition states.

- Data Contradictions : Discrepancies between experimental and computed spectra may arise from solvent effects or anharmonic corrections.

Q. How does the furan ring influence the compound’s reactivity in cycloaddition or bioactivity studies?

- Methodology :

- Cycloaddition : The electron-rich furan can participate in Huisgen 1,3-dipolar cycloaddition with alkynes. Kinetics are studied via NMR or mass spectrometry .

- Bioactivity : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets like enzymes or receptors. In vitro assays (e.g., cytotoxicity or enzyme inhibition) validate predictions .

Q. What strategies resolve contradictions in crystallographic data validation?

- Methodology : SHELX-based refinement combined with PLATON/CHECKCIF identifies outliers in bond lengths/angles. High-resolution data (≤ 0.8 Å) and Hirshfeld surface analysis improve accuracy. Discrepancies may arise from disorder in the azide or furan moieties, requiring iterative refinement.

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.